

bioequivalence studies of different S-pantoprazole sodium salt formulations

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Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

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A Comparative Guide to the Bioequivalence of S-Pantoprazole Sodium Salt Formulations

This guide provides a comprehensive comparison of the bioequivalence of different S-pantoprazole sodium salt formulations based on available scientific data. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the performance and characteristics of various pantoprazole products. While direct comparative bioequivalence studies between different formulations of S-pantoprazole sodium salts are limited in publicly available literature, this guide synthesizes data from studies comparing S-pantoprazole to its racemic mixture (pantoprazole) and generic pantoprazole formulations to reference products.

Pharmacokinetic Data Comparison

The bioequivalence of different drug formulations is primarily determined by comparing their pharmacokinetic parameters, including the maximum plasma concentration (C_{max}), the time to reach maximum plasma concentration (T_{max}), and the area under the plasma concentration-time curve (AUC). The following tables summarize key pharmacokinetic data from bioequivalence studies involving pantoprazole formulations.

Table 1: Bioequivalence of Racemic Pantoprazole Formulations

This table presents data from studies comparing a test formulation of 40 mg pantoprazole delayed-released tablets to a reference formulation. These studies are crucial for establishing the interchangeability of generic and innovator products.

Study Condition	Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	90% Confidence Interval	Bioequivalence Outcome
Fasting	Cmax (µg/mL)	11.3 ± 11.1	11.3 ± 10.9	92.35 - 104.44%	Bioequivalent [1]
AUC0-36h (µg.hr/mL)	11.3 ± 11.1	11.3 ± 10.9	91.89 - 100.76%	Bioequivalent [1]	
Fed	Cmax (µg/mL)	9.52 ± 9.15	10.3 ± 9.58	85.00 - 105.87%	Bioequivalent [1]
AUC0-36h (µg.hr/mL)	9.52 ± 9.15	10.3 ± 9.58	92.35 - 104.44%	Bioequivalent [1]	

Table 2: Comparative Pharmacokinetics of S-Pantoprazole vs. Racemic Pantoprazole

The S-enantiomer of pantoprazole is known to be metabolized differently than the R-enantiomer, potentially leading to differences in pharmacokinetic profiles. The following data is from a study in rats, which indicates that S-pantoprazole may have a more favorable pharmacokinetic profile.

Parameter	S-Pantoprazole	R-Pantoprazole	Significance
AUC	1.5 times greater	-	p < 0.05
t1/2	Longer	Shorter	p < 0.01
Mean Residence Time	Longer	Shorter	p < 0.01

A study in humans showed that 20 mg of S-pantoprazole is as effective as 40 mg of racemic pantoprazole in treating reflux esophagitis, suggesting enhanced potency.[2][3][4]

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. Below are detailed protocols typical for such studies.

Study Design

Bioequivalence studies for pantoprazole are commonly designed as single-center, randomized, open-label, single-dose, two-period, two-sequence crossover trials.[5] These studies are conducted in healthy adult volunteers under both fasting and fed conditions to assess the influence of food on drug absorption.[6][7][8] A washout period of at least one week is typically observed between the two periods of the crossover study.[6][7]

Subject Enrollment

Healthy male and non-pregnant female subjects, typically between the ages of 18 and 45, are enrolled in these studies.[7][8] Exclusion criteria often include a history of allergies to proton pump inhibitors, significant organ dysfunction, or the use of alcohol or other medications that could interfere with the study results.[6]

Drug Administration and Blood Sampling

In fasting studies, subjects receive a single oral dose of the test or reference pantoprazole formulation after an overnight fast of at least 10 hours.[8] In fed studies, the drug is administered after a standardized high-fat, high-calorie breakfast.[6][7] Blood samples are collected at predetermined time points before and after drug administration, typically over a 24 to 48-hour period, to measure the plasma concentration of pantoprazole.[6][7]

Analytical Method

The concentration of pantoprazole in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[9] This method provides the necessary sensitivity and selectivity for accurate quantification of the drug.

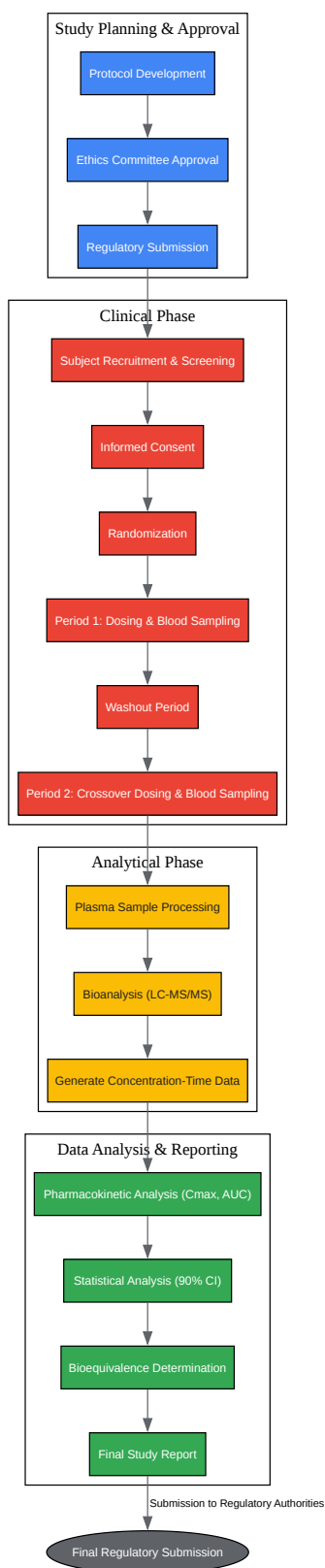
Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters such as C_{max} , AUC_{0-t} (area under the curve from time zero to the last measurable concentration), and $AUC_{0-\infty}$ (area under the curve from time zero to infinity) are calculated from the plasma concentration-time data using non-compartmental methods.[9] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for C_{max} and AUC are calculated. For two products to be

considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.
[\[1\]](#)

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for S-pantoprazole sodium salt formulations.



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Caption: Workflow of a typical bioequivalence study.

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